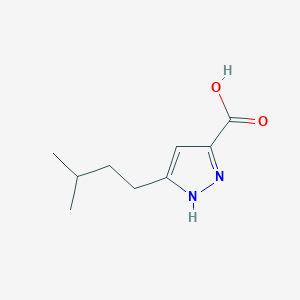

5-(3-甲基丁基)-1H-吡唑-3-羧酸

描述

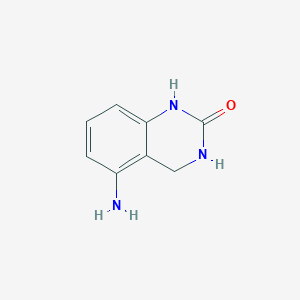

The compound of interest, 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26% . Similarly, 1-methyl-pyrazole-3-carboxylic acid was obtained through oxidation and methylation of 3-methylpyrazole . These methods suggest that the synthesis of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid could potentially follow a similar pathway involving ester condensation, cyclization, and hydrolysis steps.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of a 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivative was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid, ensuring the correct identification of the functional groups and overall molecular conformation.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization and the formation of amides and esters. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylates has been reported . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. Thermo gravimetric analysis and DFT calculations provide insights into the thermal stability and electronic structure of these compounds . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be studied to understand the electronic transitions within the molecule .

科学研究应用

镇痛和抗炎药

- 对相关吡唑化合物的研究已发现它们作为镇痛和抗炎药的潜力。一项研究合成了一系列5-取代-3-甲基硫代-1H-吡唑-4-羧酸乙酯,显示出显着的镇痛和抗炎活性。包括5-苯甲酰氨基-3-甲基硫代-1-苯基-1H-吡唑-4-羧酸乙酯在内的这些化合物作为具有低溃疡成因潜力的新型药剂显示出前景,表明在该化学类别中开发新的治疗剂的潜在途径 (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

抗菌活性

- 已经研究了吡唑衍生物的抗菌特性,一项研究重点关注4-苯甲酰-1-甲基-5-苯基-1H-吡唑-3-羧酸及其衍生物。这些化合物对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌等细菌的生长表现出抑制作用。这项研究突出了吡唑衍生物作为抗菌剂的潜力 (Akbas, Berber, Şener, & Hasanov, 2005).

结构和光谱研究

- 对类似吡唑衍生物5-甲基-1-苯基-1H-吡唑-4-羧酸进行的一项研究采用了实验和理论相结合的方法。它涉及通过核磁共振、傅立叶变换红外光谱、热重分析和单晶X射线衍射进行表征。这些研究对于理解吡唑衍生物的结构和光谱特性至关重要,它们可以为其在各个科学领域的潜在应用提供信息 (Viveka 等,2016).

合成和催化

- 已经探索了基于1H-吡唑-3-羧酸的新型叠氮化物和三唑的合成。这项研究旨在创造在药物化学和金属配合物催化中具有潜在应用的新型配体。它涉及合成N-未取代叠氮基吡唑羧酸及其随后在[3+2]环加成反应中的应用的方法 (Dalinger 等,2020).

配位化学

- 研究了吡唑二羧酸衍生物的配位和螯合性质,导致合成了新型单核CuII/CoII配位配合物。这项研究对于配位化学中新材料的开发以及在催化中的潜在应用具有重要意义 (Radi 等,2015).

分子对接和抗癌研究

- 已经研究了吡唑衍生物的潜在抗癌特性。包括各种吡唑羧酸在内的这些化合物的分子对接研究表明与靶蛋白的潜在结合相互作用,表明开发新的抗癌疗法的途径 (Reddy 等,2022).

安全和危害

未来方向

属性

IUPAC Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBFZIBBKPFHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)